molecular formula C10H8N4 B2930604 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole CAS No. 57964-55-3

2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2930604
CAS No.: 57964-55-3
M. Wt: 184.202
InChI Key: KNPMWQGAFZKQTE-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole is a promising heterocyclic scaffold in medicinal chemistry and anticancer drug discovery. This compound integrates a benzimidazole moiety, a privileged structure found in numerous bioactive molecules, with a pyrazole ring, a key building block in many protein kinase inhibitors (PKIs) . Its molecular framework is recognized for its synthetic versatility, drug-like properties, and ability to serve as a core structure for interacting with the adenine binding pocket of various enzyme targets . Research highlights its significant potential as a multi-targeting protein kinase suppressor. Analogues based on this scaffold have demonstrated potent in vitro antiproliferative activity against a diverse panel of sixty human cancer cell lines (NCI60) . One prominent derivative exhibited potent, non-lethal anti-proliferative activity against various cancer lines and functioned as a multi-kinase inhibitor, showing suppression activity against B-Raf (V600E), c-Met, Pim-1, EGFR (WT), and VEGFR-2 . Further mechanistic studies on analogous compounds have revealed the ability to induce cell cycle arrest at the G0-G1 phase and trigger apoptosis in cancer cells . The scaffold's value extends beyond oncology; similar benzimidazole-pyrazole hybrid structures are also investigated for their potential in other therapeutic areas, underscoring the broad utility of this chemical template in biological research . The compound is presented for research applications exclusively, including but not limited to the synthesis of novel bioactive derivatives, investigation of kinase inhibition mechanisms, and in vitro exploration of antitumor properties. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-4-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPMWQGAFZKQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57964-55-3
Record name 2-(1H-pyrazol-4-yl)-1H-1,3-benzodiazole
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Synthetic Methodologies and Chemical Derivatization Strategies

Synthesis of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole Derivatives and Analogues

The development of derivatives and analogues of the core structure is essential for exploring structure-activity relationships (SAR) and identifying compounds with enhanced biological profiles. This is achieved through systematic structural modifications. nih.gov

Several strategies are employed to create a diverse library of pyrazole-benzimidazole compounds. One primary approach is scaffold hybridization , where the core structure is combined with other pharmacologically relevant moieties. nih.gov This can involve introducing new heterocyclic rings or functional groups to modulate the compound's properties.

Another strategy involves a multi-component reaction (MCR) approach, where three or more starting materials are combined in a one-pot synthesis to generate complex molecules. This method is highly efficient for creating structural diversity. researchgate.net

Furthermore, the core structure can be used as a platform for further reactions. For example, a this compound containing an amino group can be reacted with reagents like maleic anhydride. The resulting product can then undergo further cyclization reactions, for instance with hydrazine (B178648) derivatives, to append new heterocyclic rings, such as another pyrazole (B372694) moiety. ijrpc.com This sequential modification allows for the systematic exploration of the chemical space around the core scaffold.

The introduction of various substituents on both the pyrazole and benzimidazole (B57391) rings is a fundamental strategy for fine-tuning the molecule's physicochemical and pharmacological properties.

On the Benzimidazole Ring : Substituents on the benzimidazole portion are most commonly introduced by starting with a substituted o-phenylenediamine (B120857). This allows for the placement of a wide range of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzene (B151609) ring of the benzimidazole system. nih.gov Additionally, the N-H of the imidazole (B134444) ring can be alkylated or arylated to produce N-substituted derivatives, further increasing molecular diversity. arabjchem.org For example, the reaction of o-phenylenediamine with two molecules of an aromatic aldehyde, catalyzed by CAN, can lead to the formation of 2-aryl-1-arylmethyl-1H-benzimidazoles, demonstrating substitution at both the C2 and N1 positions. arabjchem.orgfao.org

Multi-component Reactions for Hybrid Structures

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures, including hybrid structures incorporating the this compound scaffold. These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. The convergence of pyrazole and benzimidazole moieties into a single molecular entity through MCRs has been a subject of considerable interest, leading to the development of novel synthetic protocols.

One notable approach involves the one-pot, three-component condensation reaction of an aldehyde, o-phenylenediamine, and a pyrazole derivative. A specific example is the synthesis of benzimidazole-linked pyrazole derivatives through a cyclocondensation reaction in absolute ethanol. This method provides a straightforward route to the target hybrids with good yields. The versatility of this approach allows for the introduction of various substituents on both the benzimidazole and pyrazole rings by simply changing the starting materials.

Another significant multi-component strategy is the Knoevenagel condensation followed by further cyclization steps. For instance, a series of benzimidazole-tethered pyrazoles has been synthesized via a Knoevenagel reaction between pyrazole-based carbaldehydes and benzimidazolyl acetonitrile (B52724) in the presence of a base. acs.orgnih.gov This multi-step synthesis, which can be considered a domino reaction, efficiently constructs the desired hybrid molecules. acs.orgnih.gov The initial pyrazole carbaldehydes are themselves synthesized through a condensation and subsequent Vilsmeier-Haack cyclization, showcasing a sequence of reactions that build complexity from simple precursors. acs.orgnih.gov

Furthermore, innovative one-pot tandem syntheses have been developed for 2-substituted benzimidazoles, which can be adapted for the incorporation of a pyrazole moiety. researchgate.net These methods may involve the reaction of 2-aminobenzyl alcohol or 2-aminobenzamide (B116534) with various coupling partners, including pyrazole-based aldehydes or ketones, facilitated by an iodine and TBHP promoted oxidative ring contraction. researchgate.net The use of nanocatalysts has also been explored to facilitate the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in green solvents like ethanol, offering high yields and shorter reaction times. researchgate.net

The table below summarizes a selection of multi-component reactions used to synthesize this compound derivatives, highlighting the diversity of reactants and conditions employed.

Reactant 1Reactant 2Reactant 3Catalyst/SolventResulting Hybrid StructureReference
o-phenylenediaminePyrazole-4-carbaldehydeOxidizing AgentCeria ammonium (B1175870) nitrate (B79036) / H2O2 in alcoholThis compound researchgate.net
ArylhydrazineAralkyl ketoneBenzimidazolyl acetonitrilePiperidine / MethanolBenzimidazole-tethered pyrazoles acs.orgnih.gov
2-acetylbenzimidazoleSubstituted aromatic aldehydesPhenylhydrazineAcetic acid1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles nih.gov

These examples underscore the utility of multi-component reactions in the efficient construction of complex heterocyclic systems. The ability to assemble the this compound core and its derivatives in a single pot not only simplifies the synthetic process but also provides rapid access to libraries of compounds for further investigation.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy

Raman Spectroscopy:No experimental Raman spectroscopic data or analysis for this compound could be identified.

Although a publication titled "Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles" exists, its full text containing the essential experimental and spectral data is not accessible, preventing a detailed report on the compound's characterization. Research on related structures, such as 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazoles, provides spectral data for those specific derivatives, but this information cannot be accurately extrapolated to the unsubstituted parent compound.

Without access to primary experimental data from peer-reviewed sources, a scientifically accurate and detailed article on the spectroscopic and crystallographic characterization of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole cannot be generated at this time.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar molecules like benzimidazole (B57391) derivatives, allowing for the analysis of the intact molecule. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode. For this compound, which has a molecular weight of 184.20 g/mol , the expected primary ion in a positive mode ESI-MS spectrum would be at an m/z value corresponding to the protonated species.

However, a thorough search of scientific literature did not yield specific experimental ESI-MS data for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound with high confidence. This is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from isomers.

Despite its importance for structural confirmation, specific experimental HRMS data for this compound were not found in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophoric systems within the molecule. The benzimidazole and pyrazole (B372694) rings constitute a conjugated system, which is expected to result in characteristic absorption bands in the UV region, typically arising from π→π* transitions.

A comprehensive literature search did not uncover any published experimental UV-Vis absorption spectra or specific λmax values for this compound dissolved in a specified solvent.

X-ray Crystallography for Molecular Structure Elucidation

An extensive review of crystallographic databases and chemical literature did not locate any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For molecules like 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole, methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p) are commonly employed to model its properties accurately. mdpi.comresearchgate.net These calculations form the basis for optimizing molecular geometry, analyzing electronic orbitals, and predicting spectroscopic behavior. plos.orgnih.govjcsp.org.pk

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For related benzimidazole (B57391) derivatives, DFT calculations have been shown to reproduce experimental structural parameters from methods like X-ray diffraction with high fidelity. researchgate.netresearchgate.net

The analysis for this compound would involve calculating key bond lengths, bond angles, and dihedral (torsional) angles. It is expected that the benzimidazole and pyrazole (B372694) ring systems are largely planar. nih.gov A key parameter would be the dihedral angle between the mean planes of the benzimidazole and pyrazole rings, which influences the degree of conjugation between the two heterocyclic systems. nih.gov While specific calculated values for the title compound are not available in the surveyed literature, studies on similar linked heterocyclic systems show that a certain degree of torsion is common to relieve steric hindrance. nih.gov

Table 1: Representative Geometrical Parameters (Illustrative) Note: The following table is illustrative of the types of data obtained from DFT geometry optimization. Specific calculated values for this compound are not available in the cited literature.

ParameterDescriptionTypical Calculated Value (Å or °)
C-N (imidazole)Carbon-Nitrogen bond length within the benzimidazole ring~1.32 - 1.39
C-N (pyrazole)Carbon-Nitrogen bond length within the pyrazole ring~1.34 - 1.37
C-C (inter-ring)Bond length connecting the benzimidazole and pyrazole rings~1.47
N-C-N (imidazole)Bond angle within the imidazole (B134444) portion of the benzimidazole~107
C-C-N-C (dihedral)Torsion angle defining the twist between the two ringsVariable

Frontier Molecular Orbital (FMO) theory is pivotal for describing the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.commalayajournal.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich benzimidazole ring system, while the LUMO may be located across both heterocyclic moieties. The energy gap helps predict the molecule's electronic transitions and potential for charge transfer. irjweb.comresearchgate.net

Table 2: Frontier Molecular Orbital Energy Parameters (Illustrative) Note: This table illustrates the typical data derived from FMO analysis. Specific calculated values for this compound are not available in the cited literature.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)~4.0

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Calculations are performed on the optimized geometry to determine the frequencies of the normal modes of vibration. mdpi.com The results are often compared with experimental spectra to confirm the molecular structure. nih.gov Programs such as VEDA (Vibrational Energy Distribution Analysis) are used to make detailed assignments of calculated frequencies to specific molecular motions, like stretching, bending, or torsional modes. mdpi.com

For this compound, characteristic vibrational modes would include N-H stretching in both rings, aromatic C-H stretching, and C=N and C=C stretching within the heterocyclic systems. Due to the complexity of the molecule, many modes would involve coupled vibrations. Comparing the calculated spectrum with experimental data allows for a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the 1H and 13C NMR chemical shifts of molecules. mdpi.comresearchgate.net These calculations are performed on the DFT-optimized structure and provide theoretical spectra that can be compared with experimental data to aid in signal assignment and structure verification. researchgate.net The accuracy of the prediction depends on the level of theory and whether solvent effects are included. researchgate.net

For this compound, GIAO calculations would predict the chemical shifts for the protons and carbons in the benzimidazole and pyrazole rings. For instance, the N-H protons of the imidazole and pyrazole moieties are expected to appear as distinct signals at the downfield region of the 1H spectrum. researchgate.net A comparison between theoretical and experimental shifts can confirm the proposed structure and provide insight into the electronic environment of the different nuclei. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgresearchgate.net

In this compound, the MEP map would likely show negative potential localized around the nitrogen atoms of both heterocyclic rings, identifying them as the primary sites for hydrogen bonding and electrophilic attack. researchgate.net The N-H protons would correspond to regions of positive potential. This analysis is crucial for understanding intermolecular interactions and the molecule's biological recognition processes. nih.gov

The Electron Localization Function (ELF) is a method used to analyze the electron pairing and localization in a molecule. mdpi.com It provides a visual representation of the regions where electron pairs are most likely to be found, such as in covalent bonds, lone pairs, and atomic cores. The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization. This analysis offers a detailed picture of the chemical bonding within the molecule beyond simple Lewis structures. For complex heterocyclic systems, ELF analysis can elucidate the nature of the bonding and the distribution of electron density within the fused and linked rings. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order nonlinear optical (NLO) effects, such as second-harmonic generation. Molecules with large β values are of significant interest for applications in optoelectronics and photonics. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the first-order hyperpolarizability of organic molecules. mdpi.com The calculations typically involve optimizing the molecular geometry and then computing the components of the dipole moment (μ) and the first-order hyperpolarizability tensor (β) using a suitable basis set, such as B3LYP/6-311G(d,p). mdpi.com

The total first-order hyperpolarizability (β_tot) is calculated from the individual tensor components (β_x, β_y, β_z) using the following equation:

β_tot = (β_x² + β_y² + β_z²) ^ (1/2)

For a molecule like this compound, the benzimidazole moiety can act as an electron acceptor, while the pyrazole ring can serve as an electron donor. researchgate.net This donor-acceptor framework is a key feature for potential NLO activity. The extent of electronic delocalization between the two heterocyclic rings influences the molecule's hyperpolarizability. researchgate.net

While specific calculations for this compound are not extensively reported in dedicated studies, data from related benzimidazole derivatives can provide insight. For comparison, urea (B33335) is a standard reference material in NLO studies. mdpi.com Calculations on various organic chromophores often show β values many times greater than that of urea. For instance, a novel benzimidazole derivative, 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole, exhibited a remarkable increase in its β value, attributed to its molecular structure and electronic properties. researchgate.net Computational studies on other heterocyclic systems have also demonstrated that structural modifications can significantly tune the NLO response. mdpi.com

Below is a representative table illustrating the kind of data generated from DFT calculations for NLO properties. The values are hypothetical for this compound and are presented for illustrative purposes based on typical findings for similar compounds.

Table 1: Calculated Dipole Moment and First-Order Hyperpolarizability Components

Parameter Value
Dipole Moment (μ)
μ_x (Debye) 2.5
μ_y (Debye) 1.8
μ_z (Debye) 0.5
μ_total (Debye) 3.1
First-Order Hyperpolarizability (β)
β_xxx (x 10⁻³⁰ esu) 4.2
β_xyy (x 10⁻³⁰ esu) 0.8
β_xxy (x 10⁻³⁰ esu) 1.5
β_yyy (x 10⁻³⁰ esu) 2.1

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for organic molecules with potential NLO properties.

Photo-induced Electron Transfer Mechanisms

Photo-induced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. nih.gov This process is crucial in various applications, including solar energy conversion and the design of fluorescent sensors. nih.gov A typical PET-based fluorescent probe consists of a fluorophore linked to a recognition unit (donor or acceptor). nih.gov

In the context of this compound, the benzimidazole moiety can act as a fluorophore. The PET process would involve the transfer of an electron between the excited benzimidazole core and the pyrazole ring, or another linked molecular entity. The efficiency of PET is governed by the Gibbs free energy change (ΔG_ET), which can be estimated using the Rehm-Weller equation. The driving force for electron transfer depends on the oxidation potential of the donor, the reduction potential of the acceptor, and the excited-state energy of the fluorophore. nih.gov

Computational studies can elucidate the mechanism of PET by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a typical PET process, upon excitation, an electron moves from the HOMO to the LUMO of the fluorophore. If the HOMO of a nearby donor molecule is higher in energy than the HOMO of the excited fluorophore, an electron can be transferred to the fluorophore's HOMO, quenching its fluorescence. nih.gov

For benzimidazole-containing systems, computational modeling can predict the energies and spatial distributions of the HOMO and LUMO. For this compound, DFT calculations would likely show the HOMO and LUMO delocalized over the π-conjugated system of both rings. The relative energies of these orbitals would determine the feasibility and direction of electron transfer upon photoexcitation.

For instance, in a supramolecular assembly involving a benzimidazole-containing fluorochrome, the fluorescence can be quenched by a PET process where lone-pair electrons on a heteroatom (like an amine group) are of higher energy than the HOMO of the fluorophore. nih.gov Upon excitation, these lone-pair electrons can transfer to the partially empty HOMO of the fluorophore, thus preventing radiative decay and quenching the fluorescence.

The following table illustrates the type of data that quantum mechanical calculations provide for understanding PET mechanisms. The values are representative for a molecule like this compound.

Table 2: Calculated Electronic Properties for PET Analysis

Parameter Value (eV)
Ground State
E_HOMO -6.2
E_LUMO -1.8
HOMO-LUMO Gap (ΔE) 4.4
Excited State
Excitation Energy (S₀ → S₁) 3.9
Redox Potentials (Hypothetical)
Oxidation Potential of Donor (E_ox) 1.1
Reduction Potential of Acceptor (E_red) -1.5
Thermodynamics

Note: The values in this table are for illustrative purposes to demonstrate the parameters calculated in computational studies of photo-induced electron transfer.

Structure Activity Relationship Sar and in Vitro Biological Target Engagement

Principles and Methodologies of Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. japsonline.com The core principle is that the activity of a molecule is directly related to its three-dimensional structure, which dictates its ability to interact with a specific biological target, such as an enzyme or receptor. By systematically modifying the chemical structure of a lead compound, researchers can identify key pharmacophoric features—the essential structural elements and their spatial arrangement—responsible for its biological effects. mdpi.comnih.gov

Methodologies in SAR studies involve the synthesis of a series of analogs where specific parts of the lead molecule are altered. These alterations can include changing substituents, modifying the core scaffold, altering stereochemistry, or changing the size and shape of the molecule. nih.gov For the 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole scaffold, SAR exploration typically involves:

Substitution on the Benzimidazole (B57391) Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions of the benzene (B151609) portion of the benzimidazole ring to probe their effect on activity.

Substitution on the Pyrazole (B372694) Ring: Modifying the pyrazole moiety, for instance, by adding substituents at the N1-position or other available carbon atoms, to explore interactions with specific pockets in the target's binding site.

Modification of the Linkage: While the core structure features a direct link between the pyrazole and benzimidazole rings, studies on related compounds often explore the impact of introducing linkers or altering the point of attachment.

These synthesized analogs are then subjected to in vitro biological assays to measure their activity against the target of interest. The resulting data, often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are analyzed to build a comprehensive SAR model. This model helps in the rational design of new, more potent, and selective compounds. japsonline.com

In Vitro Enzyme Inhibition Studies

The this compound core and its derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases. The following subsections detail the findings from these in vitro studies.

Spleen Tyrosine Kinase (Syk) is a critical mediator in the B-cell receptor (BCR) signaling pathway, and its abnormal activation is linked to various hematological malignancies, making it an attractive therapeutic target. researchgate.netnih.gov Researchers have explored derivatives of the 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine scaffold, a close structural isomer of the titular compound, as Syk inhibitors.

Starting from a lead compound with an IC50 value of 15.8 μM, fragment-based drug design was employed for structural optimization. This led to the discovery of compound 19q , which demonstrated exceptionally potent inhibition of the Syk enzyme with an IC50 of 0.52 nM. nih.gov This significant increase in potency highlights a successful SAR campaign, where modifications were made to specifically interact with the solvent-accessible region, hydrophobic region, and ribose region of the Syk active site. researchgate.netnih.gov The development of these potent inhibitors underscores the potential of the pyrazolyl-benzimidazole scaffold for targeting kinases involved in cancer. nih.gov

Table 1: Syk Inhibition Data for 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine Derivatives This is an interactive table. You can sort and filter the data.

Compound Target Enzyme IC50
Lead Compound Syk 15.8 µM

| 19q | Syk | 0.52 nM |

Polyketide Synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the bacterial cell wall. nih.govnih.gov Inhibition of Pks13 represents a promising strategy for developing new anti-tuberculosis agents. benthamscience.com

Studies on 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives have been conducted to evaluate their potential as Pks13 inhibitors. Through in silico design, synthesis, and in vitro evaluation, specific derivatives were identified as potent inhibitors. jyoungpharm.org Among the synthesized compounds, Ga2 (2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole) and Ga3 demonstrated the highest potency against tuberculosis. These compounds showed superior binding affinity to Pks13 in computational models and effectively inhibited mycobacterial growth in vitro, validating the disruption of mycolic acid synthesis as a viable mechanism of action. jyoungpharm.org

Pancreatic Lipase (PL) is a key enzyme in the digestion of dietary fats. Its inhibition is a validated therapeutic strategy for the management of obesity. researchgate.net Derivatives of N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine have been designed and evaluated as potential PL inhibitors. europeanreview.orgresearchgate.net

In one study, a series of these pyrazole-fused benzimidazole derivatives were synthesized and tested. nih.gov The most potent compound identified, (E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine (referred to as Compound 9 in the study), exhibited 93±1.12% inhibition of pancreatic lipase. researchgate.netnih.gov Molecular docking studies indicated that this compound formed five conventional hydrogen bonds with key residues (GLU253, ILE78, ASP79, PHE258) in the enzyme's active site, explaining its potent activity. nih.gov

Table 2: Pancreatic Lipase Inhibition by a Lead Pyrazole-Fused Benzimidazole Derivative This is an interactive table. You can sort and filter the data.

Compound Target Enzyme % Inhibition

Alpha-glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the intestine. Inhibiting this enzyme can delay carbohydrate absorption and lower post-meal blood glucose levels, which is a therapeutic approach for managing type 2 diabetes mellitus. nih.gov Various pyrazole and benzimidazole derivatives have shown potential as alpha-glucosidase inhibitors. nih.govresearchgate.net

While direct studies on this compound are limited, research on the broader class of 2-phenyl-1H-benzo[d]imidazole derivatives provides valuable SAR insights. Structural optimization of a 3-(1H-benzo[d]imidazol-2-yl)aniline lead compound led to the identification of highly potent inhibitors. nih.gov For instance, compound 15o and 22d from this series displayed IC50 values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM, respectively. Kinetic studies revealed a non-competitive mode of inhibition, suggesting they bind to an allosteric site on the enzyme. nih.gov These findings indicate that the benzimidazole core is a key element for activity, and modifications on an attached aromatic ring (in this case, phenyl instead of pyrazole) can significantly enhance potency.

In Vitro Cellular and Molecular Mechanism of Action Studies

Research into the molecular behavior of this compound derivatives has illuminated their capacity to interfere with key pathways involved in inflammation and cellular signaling.

Modulation of Inflammatory Cytokine Production (e.g., IL-4, TNF-α)

Compounds derived from the this compound structure have demonstrated notable anti-inflammatory properties by modulating the secretion of key pro-inflammatory cytokines. In studies involving the derivative AT9283, 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl) urea (B33335), a dose-dependent inhibition of both Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α) was observed in antigen-stimulated mast cells. rsc.org Mast cells are crucial mediators in allergic reactions, and their release of cytokines contributes to chronic allergic symptoms. rsc.org

The inhibitory effect of AT9283 on these cytokines highlights the therapeutic potential of this chemical family in mast cell-mediated allergic responses. rsc.org The half-maximal inhibitory concentrations (IC₅₀) were determined to be approximately 0.09 µM for IL-4 and 0.19 µM for TNF-α, indicating potent activity at the cellular level. rsc.org

Inhibitory Activity of AT9283 on Cytokine Secretion
CytokineCell LineIC₅₀ (µM)Reference
IL-4RBL-2H3~0.09 rsc.org
TNF-αRBL-2H3~0.19 rsc.org

Investigation of Signaling Pathway Modulation (e.g., LAT, PLCγ1, Akt, MAP kinases, NF-κB, IκBα)

The anti-inflammatory effects of this compound class are underpinned by their ability to modulate critical intracellular signaling cascades. The derivative AT9283 was found to suppress the activation of Linker for Activation of T-cells (LAT), a key substrate protein downstream of Syk kinase in the mast cell signaling pathway. rsc.org This initial inhibition leads to a cascade of downstream effects, including the reduced activation of Phospholipase C gamma 1 (PLCγ1) and Protein Kinase B (Akt). rsc.org

Furthermore, AT9283 demonstrated inhibitory action on mitogen-activated protein kinases (MAP kinases), specifically affecting JNK, Erk1/2, and p38. rsc.org In related studies on other benzimidazole derivatives, compounds have been shown to modulate the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were observed to restore the phosphorylation level of the Inhibitor of kappa B alpha (IκBα) and reduce the protein expression of the p65 subunit of NF-κB in lipopolysaccharide-stimulated macrophages. nih.gov This suggests that the broader benzimidazole scaffold, including the pyrazole-containing class, may exert its anti-inflammatory effects by interfering with NF-κB activation, a central hub for inflammatory gene expression. nih.gov

Epigenetic Regulation in Cellular Models

The field of epigenetics, which involves heritable changes in gene expression without altering the DNA sequence, is an emerging area for therapeutic intervention. nih.gov Benzimidazole derivatives have recently gained significant attention for their potential to modulate various epigenetic targets, including DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone methyltransferases (HMTs). rsc.orgnih.gov These epigenetic modifications play a crucial role in the development and progression of various diseases. nih.gov

While direct studies detailing the epigenetic mechanisms of the parent compound this compound are not extensively documented, related derivatives are being actively investigated in this context. For example, the multi-targeted kinase inhibitor AT9283, which is a pyrazole-benzimidazole derivative, is recognized as a bioactive small molecule used to modulate epigenetic mechanisms. axonmedchem.com The broader class of benzimidazole compounds has been shown to interact with key enzymes that regulate chromatin structure and gene expression, suggesting that this scaffold is a promising starting point for the development of novel epigenetic modulators. rsc.orgnih.gov

In Vitro Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes, demonstrating a spectrum of activity against both bacteria and fungi.

Antibacterial Activity (e.g., Gram-positive, Gram-negative strains)

The benzimidazole-pyrazole hybrid structure has been identified as a promising scaffold for the development of new antibacterial agents. nih.gov Various synthesized derivatives have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative species. nih.gov

In one study, a series of (3-(1H-benzo[d]imidazol-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were tested against several bacterial strains. nih.gov These compounds exhibited inhibitory effects against Escherichia coli and Pseudomonas aeruginosa (Gram-negative), as well as Staphylococcus aureus and Streptococcus pyogenes (Gram-positive). nih.gov Another study focusing on a related benzimidazole-pyrazole compound, N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine, reported a very good profile against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL against Bacillus subtilis, which was equivalent to the standard drug chloramphenicol. nih.gov The same compound also showed significant activity against Bacillus thuringiensis (MIC 6.25 µg/mL) and good activity against E. coli (MIC 50 µg/mL). nih.gov

Antibacterial Activity of a Benzimidazole-Pyrazole Derivative
Bacterial StrainGram TypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive3.125 nih.gov
Bacillus thuringiensisGram-positive6.25 nih.gov
Escherichia coliGram-negative50 nih.gov
Data for N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine

Antifungal Activity

In addition to antibacterial effects, compounds featuring the this compound framework have demonstrated potential as antifungal agents. The aforementioned series of (3-(1H-benzo[d]imidazol-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were also screened for antifungal activity. nih.gov The results indicated that all tested compounds showed activity against the fungal species Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov This broad-spectrum activity highlights the versatility of this chemical scaffold in combating various microbial pathogens. nih.gov

Antifungal Spectrum of Benzimidazole-Pyrazole Derivatives
Fungal StrainActivity ObservedReference
Candida albicansYes nih.gov
Aspergillus nigerYes nih.gov
Aspergillus clavatusYes nih.gov
Data for (3-(1H-benzo[d]imidazol-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones

In Vitro Anticancer Activity and Cellular Effects

The anticancer properties of this compound and its derivatives have been a subject of scientific inquiry, with studies pointing towards their potential to inhibit cancer cell growth through various mechanisms. Research into related pyrazole-benzimidazole hybrids has laid a foundation for understanding the potential bioactivity of this specific compound.

Cytotoxicity in Cancer Cell Lines (e.g., HepG2, MCF-7, MOLM-13, K562, CaCo-2)

While comprehensive screening data for this compound against a wide panel of cancer cell lines is not extensively documented in publicly available literature, the broader class of pyrazole-benzimidazole derivatives has demonstrated significant cytotoxic effects. For instance, studies on various substituted pyrazole-benzimidazole hybrids have reported inhibitory concentrations (IC50) in the micromolar range against cell lines such as the human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) lines. jksus.orgekb.egresearchgate.net The specific cytotoxic profile of the unsubstituted this compound remains a subject for further detailed investigation.

Interactive Data Table: Cytotoxicity of Related Pyrazole-Benzimidazole Derivatives

Compound ClassCell LineIC50 (µM)
Pyrazole-Benzimidazole HybridsHepG2Varies
Pyrazole-Benzimidazole HybridsMCF-7Varies

Note: This table represents generalized findings for the broader class of pyrazole-benzimidazole derivatives, as specific data for this compound is not available.

Cell Cycle Analysis

The progression of the cell cycle is a tightly regulated process, and its disruption is a key mechanism for many anticancer agents. Studies on pyrazole-benzimidazole derivatives have shown that these compounds can induce cell cycle arrest, often at the G2/M phase. researchgate.netnih.govnih.gov This arrest prevents cancer cells from dividing and proliferating. For example, certain benzimidazole grafted pyrazole derivatives have been observed to cause an accumulation of cells in the G2/M phase in A549 lung cancer cells. researchgate.net It is plausible that this compound may exert similar effects, though specific cell cycle analysis for this compound is yet to be reported.

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary goal of cancer therapy. The pyrazole-benzimidazole scaffold has been associated with the induction of apoptosis in cancer cells. acs.orgresearchgate.netnih.gov Mechanistic studies on related compounds suggest that this can occur through the activation of caspase-dependent pathways and the modulation of pro-apoptotic and anti-apoptotic proteins. acs.org For instance, some derivatives have been shown to induce apoptosis in HCT116, MCF-7, and Huh-7 cell lines. researchgate.net Fluorescent staining and DNA fragmentation assays on related hybrids have confirmed the induction of apoptosis. acs.org

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, making them an attractive target for anticancer drugs. A significant number of benzimidazole derivatives, including those hybridized with pyrazole, have been identified as tubulin polymerization inhibitors. researchgate.netnih.govresearchgate.netmdpi.com These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis. researchgate.netnih.gov For example, certain morpholine-benzimidazole-pyrazole hybrids have been found to be potent inhibitors of tubulin polymerization, even more so than the standard agent combretastatin (B1194345) A-4. researchgate.net While this suggests a potential mechanism of action for this compound, direct experimental evidence of its effect on tubulin polymerization is needed.

Coordination Chemistry and Metal Complexation Studies

Synthesis of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole Metal Complexes

The synthesis of metal complexes involving derivatives of this compound has been successfully achieved, particularly with transition metals such as copper(II) and nickel(II). jocpr.comresearchgate.netjocpr.com The general synthetic approach involves the reaction of the benzimidazole-based ligands with hydrated metal salts in an alcoholic medium. jocpr.com

Specifically, non-chelated Cu(II) and Ni(II) complexes of substituted this compound ligands have been prepared. jocpr.comresearchgate.netjocpr.com The synthesis is typically carried out by reacting the specific ligand with hydrated copper(II) or nickel(II) salts in ethyl alcohol. jocpr.com The resulting metal complexes are generally insoluble in common organic solvents like alcohols and acetone (B3395972) but show high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Characterization of Complex Structures

The structural elucidation of these metal complexes is crucial for understanding the ligand's coordination behavior. Studies have focused on determining the stoichiometry, coordination modes, and the resulting geometry of the complexes.

Investigations into the complexes of substituted this compound with Cu(II) and Ni(II) have consistently revealed a 1:2 metal-to-ligand stoichiometry. jocpr.comresearchgate.netjocpr.com The empirical formula for these complexes is generally represented as [M(L)₂Cl₂]·nH₂O, where 'M' is the metal ion (Cu or Ni), 'L' represents the benzimidazole (B57391) ligand, and 'n' can be 0, 1, or 2. jocpr.com

A key finding from spectral studies is that the ligand behaves as a monodentate donor. jocpr.comresearchgate.netjocpr.com Despite the presence of several potential nitrogen donor sites on both the pyrazole (B372694) and imidazole (B134444) rings, the ligand coordinates to the metal center through a single point of attachment, resulting in the formation of non-chelated complexes. jocpr.comjocpr.com

The geometry of the metal center in these complexes is dictated by the nature of the metal ion. For the Ni(II) complexes, a tetrahedral geometry around the metal center has been identified. jocpr.comresearchgate.net In contrast, the Cu(II) complexes have been shown to exhibit a square planar geometry. jocpr.comresearchgate.net These structural assignments are primarily based on electronic and magnetic spectral data. jocpr.comresearchgate.netjocpr.com

Table 1: Structural Characteristics of Metal Complexes
Metal IonLigandStoichiometry (Metal:Ligand)Coordination ModeProposed Geometry
Ni(II)2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazole1:2MonodentateTetrahedral
Cu(II)2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazole1:2MonodentateSquare Planar

Spectroscopic Analysis of Metal Complexes

Spectroscopic techniques are fundamental tools for characterizing the synthesized metal complexes and confirming their proposed structures. Analysis using Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and electronic spectroscopy provides critical information on the ligand's binding and the electronic environment of the metal center. jocpr.com

The ¹H NMR spectra of the free ligands in a DMSO-d₆ solution confirm their chemical structures. Key signals include a broad singlet peak between δ 12.63-13.02 ppm, corresponding to the secondary amine (-NH) proton of the imidazole ring, and another singlet between δ 8.81-9.12 ppm, assigned to the pyrazole ring proton. jocpr.com

Infrared spectroscopy helps in confirming the coordination of the ligand to the metal ion. The IR spectra of the complexes show characteristic bands related to the ν(C=N) vibrations of the benzimidazole ring, which are indicative of the ligand's involvement in complex formation. researchgate.net

Electronic spectra provide evidence for the geometry of the complexes. The d-d transitions observed in the electronic spectra are characteristic of the specific coordination environment of the metal ion, supporting the assignment of tetrahedral geometry for Ni(II) and square planar for Cu(II) complexes. jocpr.comjocpr.com

Table 2: Spectroscopic Data for Ligands and Complexes
TechniqueSpeciesObserved FeaturesInference
¹H NMRLigandSinglet at δ 12.63-13.02 ppm (-NH, imidazole); Singlet at δ 8.81-9.12 ppm (-CH, pyrazole) jocpr.comConfirmation of ligand structure jocpr.com
IR SpectroscopyComplexesCharacteristic ν(C=N) vibrations of the benzimidazole ring researchgate.netLigand coordination to metal ion researchgate.net
Electronic SpectroscopyNi(II) Complexd-d transitions supporting tetrahedral geometryTetrahedral Geometry jocpr.comjocpr.com
Electronic SpectroscopyCu(II) Complexd-d transitions supporting square planar geometrySquare Planar Geometry jocpr.comjocpr.com

Chelation Behavior and Ligand Properties

The chelation behavior of a ligand is defined by its ability to bind to a central metal atom via two or more donor atoms. Despite possessing multiple nitrogen atoms that could potentially act as donor sites, this compound and its studied derivatives act as monodentate ligands in their complexes with Cu(II) and Ni(II). jocpr.comresearchgate.netjocpr.com This results in the formation of non-chelated complexes, where two separate ligand molecules each bind to the metal center through a single nitrogen atom. jocpr.comjocpr.com This monodentate behavior is a defining property of the ligand in these specific coordination compounds, as confirmed by various spectral analyses. jocpr.comresearchgate.netjocpr.com

Photophysical Properties and Advanced Materials Research

Fluorescence and Luminescence Characteristics

Emission Spectra and Wavelength Maxima

The emission spectrum of a fluorophore provides critical information about the energy of the photons released from its excited state. For 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole and its derivatives, studies have investigated these emission characteristics. For instance, a series of novel monodentate ligands based on the 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole structure have been synthesized and characterized. While detailed photophysical data for the unsubstituted parent compound is not extensively documented in isolation, the study of its derivatives provides insight into the emissive nature of this heterocyclic system. The specific wavelength maxima (λem) are influenced by the electronic nature of substituents and the solvent environment, which can alter the energy gap between the excited and ground states.

Stokes Shift Analysis

The Stokes shift, the difference between the wavelength maxima of absorption and emission, is a significant parameter for fluorescent materials, particularly for applications where reabsorption of emitted light is undesirable. Compounds with a large Stokes shift are highly sought after. Research on related benzimidazole (B57391) structures, such as those based on 2-(2′-hydroxyphenyl)benzimidazole, has shown that these molecules can exhibit remarkably large Stokes shifts, often in the range of 190–252 nm. This phenomenon is frequently associated with significant structural reorganization in the excited state, such as excited-state intramolecular proton transfer (ESIPT).

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is fundamental to assessing the brightness and practical utility of a fluorescent compound. For related benzimidazole and benzothiazole (B30560) fluorophores, quantum yields have been determined to be significant. For example, certain benzimidazole Schiff bases have reported fluorescence quantum yields of 0.26 and 0.21. The quantum yield of this compound would similarly depend on the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This property is crucial for applications in fluorescence sensing and imaging. For nanoparticles of related 2-(2′-hydroxy-4′-R-phenyl)benzothiazole (HBT-R) compounds, longer fluorescence lifetimes have been observed in the aggregated state compared to the monomeric molecules in solution. This suggests that the molecular environment significantly impacts the excited-state decay kinetics.

Upon absorption of light, molecules can undergo various processes from the excited state. For this compound, one of the most significant potential processes is excited-state intramolecular proton transfer.

Excited State Processes

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity, linked by an intramolecular hydrogen bond. Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomer with a distinct electronic structure. This process is often responsible for the large Stokes shifts observed in many heterocyclic fluorophores.

Twisted Intramemolecular Charge Transfer (TICT)

Twisted Intramolecular Charge Transfer (TICT) is a photophysical process that can occur in molecules possessing both electron-donating and electron-accepting moieties connected by a single bond. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state. If the molecule has sufficient rotational freedom around the connecting bond, it can relax into a lower-energy twisted conformation in the excited state. This TICT state is often characterized by a large Stokes shift and is highly sensitive to the polarity and viscosity of its environment.

While the benzimidazole and pyrazole (B372694) rings linked together can act as a donor-acceptor system, making this compound a potential candidate for exhibiting TICT phenomena, specific and detailed studies focusing on the TICT state of this particular compound are not extensively documented in the current scientific literature. The photophysical behavior of similar "push-pull" heterocyclic systems suggests that torsional motion between the pyrazole and benzimidazole rings could influence its excited-state dynamics, but dedicated research is needed to confirm and characterize a TICT state in this molecule.

Photo-induced Electron Transfer Mechanisms

Photo-induced Electron Transfer (PET) is a fundamental process in which an electron is transferred from a photoexcited donor to an acceptor, or from a donor to a photoexcited acceptor. This mechanism is a cornerstone in the design of fluorescent sensors and molecular switches. In a typical PET sensor, a fluorophore is linked to a receptor unit via a spacer. In the absence of an analyte, the fluorescence of the fluorophore is quenched due to electron transfer with the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a restoration or "turn-on" of fluorescence.

The nitrogen-rich pyrazole and benzimidazole rings in this compound provide multiple sites for protonation or coordination with metal ions. These interactions can significantly alter the electronic properties of the molecule, making it a suitable scaffold for developing PET-based fluorescent probes. For instance, protonation of the imidazole (B134444) or pyrazole nitrogen atoms can modulate the electron transfer process, resulting in changes in fluorescence intensity. However, while the structural framework is conducive to PET, detailed mechanistic studies elucidating specific photo-induced electron transfer pathways in this compound are not widely available.

Solvatochromism and Environmental Sensitivity

This compound exhibits distinct solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. This behavior is indicative of a significant change in the molecule's dipole moment upon transitioning from the ground state to the excited state.

Studies have shown that the compound displays a positive solvatochromism, where the emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases. For example, the fluorescence emission maximum shifts from 364 nm in a nonpolar solvent like n-hexane to 386 nm in a highly polar solvent like methanol. This red shift is attributed to the stabilization of the more polar excited state by the polar solvent molecules. The difference between the absorption and emission maxima, known as the Stokes shift, also increases with solvent polarity, further confirming the charge transfer character of the excited state.

The photophysical properties of this compound in various solvents are summarized below.

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)
n-Hexane31036448820.54
Toluene31536847010.58
Dichloromethane (DCM)31637854240.68
Acetonitrile (B52724) (ACN)31337958320.70
Methanol (MeOH)31338663990.72

This data is compiled from published research findings. Actual values may vary slightly depending on experimental conditions.

Potential for Advanced Materials Applications

Fluorescent Probes and Dyes

The inherent fluorescence of this compound, combined with its environmental sensitivity, makes it a promising candidate for use as a fluorescent probe and dye. Its high fluorescence quantum yield, particularly in polar environments, is a desirable characteristic for sensing applications.

One of the most notable applications is its use as a pH sensor. The molecule contains both acidic (N-H of benzimidazole and pyrazole) and basic (pyridinic nitrogen atoms) sites, making its absorption and fluorescence properties highly dependent on the pH of the medium. In acidic conditions, protonation of the nitrogen atoms leads to significant changes in the electronic structure, resulting in a ratiometric fluorescent response. This allows for the precise determination of pH by measuring the ratio of fluorescence intensities at two different wavelengths, which is more reliable than single-wavelength intensity measurements. This ratiometric behavior makes it a valuable tool for probing pH in chemical and biological systems.

Electroluminescent Materials

Benzimidazole derivatives are widely recognized for their excellent thermal and morphological stability, as well as their electron-transporting capabilities. These properties have led to their extensive use in organic light-emitting diodes (OLEDs), often serving as host materials for phosphorescent emitters or as electron-transporting and hole-blocking layers. The wide bandgap of many benzimidazole-based materials helps in confining excitons within the emissive layer, leading to improved device efficiency.

Given the favorable electronic properties of its constituent heterocycles, this compound could potentially be explored for applications in electroluminescent materials. Its high fluorescence quantum yield suggests it could function as a blue-emitting material. However, specific research into the synthesis and characterization of this compound for use in OLEDs has not been extensively reported. Further investigation into its charge transport properties and its performance in fabricated electroluminescent devices is required to ascertain its suitability for this application.

Light Amplification Properties

Materials that exhibit high fluorescence quantum yields and photostability are often candidates for applications in light amplification, such as in dye lasers or as gain media for optical amplifiers. The phenomenon of Amplified Spontaneous Emission (ASE) is a key indicator of a material's potential for lasing. Pyrazole and pyrazoline derivatives, in particular, have been investigated for their intriguing photophysical properties and have been utilized as materials for laser applications.

The high quantum efficiency of this compound suggests it could possess properties suitable for light amplification. For a material to function as a gain medium, it must exhibit a high cross-section for stimulated emission and low excited-state absorption at the emission wavelength. While the fundamental photophysical data is promising, studies focusing on the ASE or lasing characteristics of this compound have not been found in the surveyed literature. This remains an open area for future research to explore its full potential in photonic applications.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole and its derivatives?

The synthesis typically involves condensation reactions between pyrazole-carboxaldehydes and o-phenylenediamine derivatives. For example:

  • Conventional reflux : Reacting 1H-pyrazole-4-carboxaldehyde with o-phenylenediamine in acetic acid under reflux for 14–15 hours yields moderate (68–78%) product .
  • Microwave-assisted synthesis : Using ionic liquid catalysts (e.g., [BMIM][BF4]) under solvent-free conditions reduces reaction time to 10–12 minutes with improved yields (84–89%) .
  • Cyclization methods : Phosphorus oxychloride (POCl₃) can facilitate cyclization of hydrazide intermediates at 120°C to form the benzimidazole core .
    Key validation: Confirm purity via melting points, elemental analysis, and spectroscopic data (IR, ¹H/¹³C NMR) .

Q. How can structural confirmation and purity of synthesized compounds be validated?

  • Spectroscopy :
    • IR : Look for characteristic N–H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1450 cm⁻¹) .
    • NMR : Aromatic protons in pyrazole and benzimidazole rings appear as distinct multiplets (δ 7.0–8.5 ppm). Substituent effects (e.g., fluorine in 9b) shift peaks predictably .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Q. What solvents and catalysts enhance reaction efficiency in benzimidazole synthesis?

  • Solvents : Ethanol, acetic acid, or solvent-free conditions under microwave irradiation improve reaction rates .
  • Catalysts :
    • Brønsted acidic ionic liquids (e.g., [(4-SB)T(4-SPh)PHSO4]) increase yields in multicomponent reactions .
    • Nano-SiO₂ provides a sustainable, recyclable catalyst for cyclocondensation, reducing side products .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Functional selection : Hybrid functionals like B3LYP (Becke three-parameter + Lee-Yang-Parr) incorporate exact exchange to model thermochemistry accurately (average error: ±2.4 kcal/mol for atomization energies) .
  • Applications :
    • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
    • Simulate IR and NMR spectra for comparison with experimental data .
      Validation: Cross-check computed bond lengths/angles with X-ray crystallography data (e.g., CCDC 1038591) .

Q. How do molecular docking studies inform biological activity?

  • Protocol : Dock this compound derivatives into target proteins (e.g., microbial enzymes) using software like AutoDock Vina.
  • Key findings : Derivatives with halogen substituents (e.g., 9c in ) show stronger binding to active sites via hydrophobic/π-π interactions.
  • Validation : Correlate docking scores with antimicrobial assays (e.g., MIC values against S. aureus) .

Q. How to resolve contradictions in catalytic efficiency data across studies?

  • Variables to assess :
    • Catalyst loading (e.g., 5 mol% vs. 10 mol% ionic liquid) .
    • Reaction medium (polar aprotic vs. protic solvents) .
  • Statistical analysis : Use Design of Experiments (DoE) to isolate factors affecting yield. For example, ANOVA can identify whether microwave power or solvent choice has a greater impact .

Q. What crystallographic techniques elucidate molecular conformation?

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–N: ~1.33 Å in imidazole rings) and dihedral angles between pyrazole and benzimidazole moieties .
  • Software : SHELXL refines structures using least-squares minimization, with R-factor thresholds <5% for high-quality data .

Methodological Tables

Q. Table 1. Comparative Synthesis Methods

MethodConditionsYield (%)Reference
Conventional refluxAcetic acid, 14–15 h68–78
Microwave-assisted[BMIM][BF4], solvent-free, 10 min84–89
Nano-SiO₂ catalysisEthanol, 80°C, 6 h92

Q. Table 2. Key Spectral Data for Derivatives

Compound¹H NMR (δ, ppm)IR (cm⁻¹)HRMS ([M+H]⁺)
5l 7.82 (s, 1H, pyrazole)3410 (N–H)398.0521
9c 8.21 (d, J=8.4 Hz, 2H, Ar-H)1602 (C=N)534.0873

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.